An In-depth Technical Guide to 2,3,4,5-Tetramethylhexane
An In-depth Technical Guide to 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetramethylhexane is a branched-chain alkane with the chemical formula C10H22. As a member of the hydrocarbon family, it is a non-polar organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, spectroscopic characterization, and safety information, tailored for a scientific audience.
Chemical Identification
| Identifier | Value | Reference |
| CAS Number | 52897-15-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C10H22 | [1][2][4][5][7] |
| Molecular Weight | 142.28 g/mol | [1][2][4][5] |
| IUPAC Name | 2,3,4,5-tetramethylhexane | [5][7] |
| InChI | InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 | [1][5][7] |
| InChIKey | BHGNYYIOYPFWKC-UHFFFAOYSA-N | [3][5][7] |
| Canonical SMILES | CC(C)C(C)C(C)C(C)C | [5] |
| Synonyms | Hexane (B92381), 2,3,4,5-tetramethyl- | [1][5][7] |
Quantitative Data
The following tables summarize the key physical, chemical, and chromatographic properties of 2,3,4,5-tetramethylhexane.
Table 1: Physical and Chemical Properties
| Property | Value | Units | Reference |
| Density | 0.7460 | g/cm³ | [2] |
| Boiling Point | 156.21 - 161 | °C | [2][3] |
| Melting Point | -12.59 | °C | [2] |
| Refractive Index | 1.4181 | [2] | |
| Vapor Pressure | 3.77 | mmHg at 25°C | [1] |
| Critical Temperature | 331 | °C | [3] |
| Critical Pressure | 19.5 | atm | [3] |
| Critical Volume | 610.90 | ml/mol | [3] |
Table 2: Gas Chromatography Data
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index | 923 | Standard Non-Polar | [5][8] |
| Kovats Retention Index | 918, 928 | Non-Polar (Isothermal) | [8] |
Experimental Protocols
Due to the limited availability of detailed, publicly accessible experimental data for 2,3,4,5-tetramethylhexane, the following sections outline generalized and potential experimental protocols for its synthesis and characterization based on standard organic chemistry techniques and data for analogous compounds.
Synthesis Protocol: Wurtz Reaction
A potential route for the synthesis of 2,3,4,5-tetramethylhexane is the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. For this specific molecule, a possible starting material would be 3-chloro-2-methylbutane.
Methodology:
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Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: Sodium metal is finely dispersed in an anhydrous solvent such as dry diethyl ether or tetrahydrofuran (B95107) (THF) in the flask.
-
Addition: A solution of 3-chloro-2-methylbutane in the same anhydrous solvent is added dropwise to the sodium dispersion with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete coupling.
-
Workup: The reaction mixture is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. Water is then added to dissolve the sodium chloride byproduct.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate 2,3,4,5-tetramethylhexane.
Note: Another documented synthetic approach for branched alkanes involves the use of β-alkenyl halides.[7]
Spectroscopic Characterization Protocols
The following are standard methodologies for obtaining spectroscopic data for a liquid alkane like 2,3,4,5-tetramethylhexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of purified 2,3,4,5-tetramethylhexane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: A dilute solution of 2,3,4,5-tetramethylhexane in a volatile organic solvent (e.g., hexane or methanol) is introduced into the mass spectrometer. For complex mixtures, coupling with a gas chromatograph (GC-MS) is recommended for prior separation.
-
Instrumentation: A mass spectrometer with electron ionization (EI) capability, such as a quadrupole or time-of-flight (TOF) analyzer, is employed.
-
Ionization: A standard electron ionization energy of 70 eV is used to generate the molecular ion and induce fragmentation.
-
Data Acquisition: Mass spectra are recorded over a mass-to-charge (m/z) range suitable for the compound's molecular weight (e.g., m/z 30-200).
Infrared (IR) Spectroscopy:
-
Sample Preparation: As 2,3,4,5-tetramethylhexane is a liquid, a neat spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by applying a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2,3,4,5-tetramethylhexane.
Caption: General workflow for the synthesis and characterization of 2,3,4,5-tetramethylhexane.
Safety and Handling
While specific toxicity data for 2,3,4,5-tetramethylhexane is limited, it should be handled with the standard precautions for a flammable, volatile hydrocarbon.[6]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn.[9][10] Handling should be performed in a well-ventilated area or a chemical fume hood.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][9]
-
Skin Contact: Wash the affected area with soap and plenty of water.[6][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6][9]
-
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires.[6][9]
-
Accidental Release: Remove all sources of ignition. Absorb the spill with an inert material and dispose of it in a sealed container.[9]
References
- 1. 52897-15-1 | 2,3,4,5-tetramethylhexane [chemindex.com]
- 2. chembk.com [chembk.com]
- 3. 2,3,4,5-tetramethylhexane [stenutz.eu]
- 4. 2,3,4,5-Tetramethylhexane. CAS#: 52897-15-1 [m.chemicalbook.com]
- 5. 2,3,4,5-Tetramethylhexane | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 8. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
